molecular formula C14H13ClO B3270977 2-(2-Chlorophenyl)-1-phenylethan-1-ol CAS No. 53774-32-6

2-(2-Chlorophenyl)-1-phenylethan-1-ol

Cat. No. B3270977
CAS RN: 53774-32-6
M. Wt: 232.7 g/mol
InChI Key: LGZOFYJNUULTMS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .


Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve multi-step reactions with various reagents and catalysts .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules and its effects on biochemical pathways .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions needed when handling it .

Future Directions

This involves discussing potential future research directions. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

properties

IUPAC Name

2-(2-chlorophenyl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9,14,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZOFYJNUULTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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